

Ciraparantag ex vivo testing considerations

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Compound Focus: Ciraparantag

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Ciraparantag Ex Vivo Testing FAQs

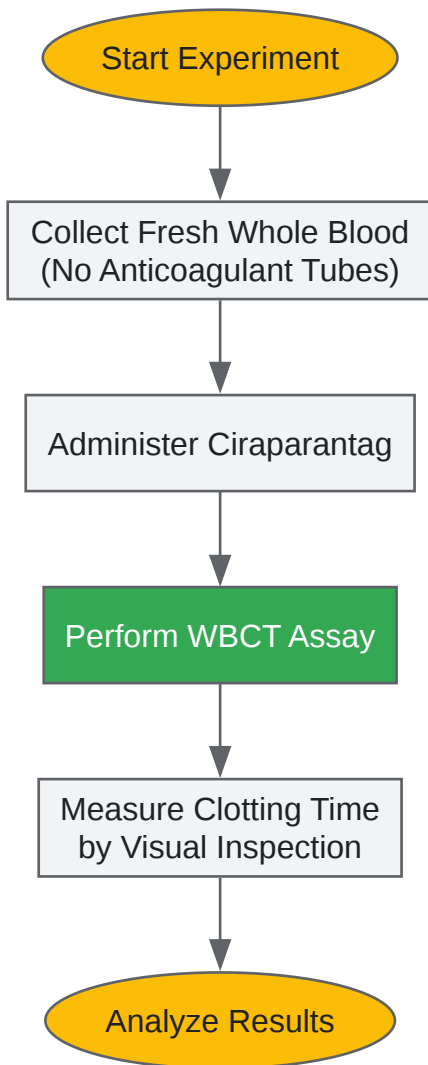
Q1: Why do standard plasma-based coagulation assays (PT, aPTT) fail after ciraparantag administration?

Ciraparantag interferes with common coagulation test reagents. The anions (e.g., citrate, oxalate) in plasma collection tubes are present in molar excess and disrupt the **ciraparantag**-anticoagulant complex, freeing the anticoagulant and making the tests non-representative of the true in vivo state. Similarly, activators like kaolin and celite can adsorb **ciraparantag**, reducing its active concentration in the sample [1] [2].

Q2: What is the recommended method to measure ciraparantag's reversal efficacy ex vivo?

The **manual Whole Blood Clotting Time (WBCT)** is the established method in clinical trials. It involves placing fresh whole blood into glass tubes without anticoagulants or activators and visually determining the clotting time by tilting the tubes [1] [2]. This method avoids the interferences present in other tests.

The following diagram illustrates the core experimental workflow for assessing **ciraparantag** activity using WBCT:



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Q3: How can **ciraparantag**-associated interference in other coagulation tests be mitigated?

Recent in vitro studies suggest that **activated charcoal-based adsorbents** like DOAC-Stop can remove **ciraparantag** and DOACs from plasma samples. This treatment can help clarify results for routine and specialized coagulation assays that would otherwise be unreliable [3].

Experimental Protocol & Data Summary

The table below summarizes the key methodologies from pivotal studies for assessing **ciraparantag** reversal ex vivo.

Assay Method	Key Procedure Details	Anticoagulants Studied	Evidence of Reversal	Applicable Context
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| **Whole Blood Clotting Time (WBCT)** [1] [2] | • 0.5 mL whole blood in plain glass tube • Tilt-tube method for visual inspection • No anticoagulants/activators | Edoxaban, Apixaban, Rivaroxaban, Enoxaparin | Clotting time returned to baseline within 10 mins, sustained for 24 hrs [1] | Primary functional efficacy endpoint | | **Clot Fibrin Integrity (CFI)** [1] | • SEM imaging of WBCT clot • Automated image analysis of fibrin diameter | Edoxaban | Fibrin diameter restored to normal 30 mins post-**ciraparantag** [1] | Secondary validation of clot quality | | **DOAC-Stop Treatment** [3] | • Incubate plasma with adsorbent tablet for 5 mins • Centrifuge to remove charcoal | Apixaban, Rivaroxaban, Dabigatran, Edoxaban (in vitro) | Removed **ciraparantag** & DOAC interference in PT/aPTT tests [3] | Pre-treatment for plasma-based assays |

Detailed Experimental Protocols

Protocol 1: Manual Whole Blood Clotting Time (WBCT) This is the gold-standard method for directly assessing **ciraparantag**'s reversal effect in a research setting [1] [2].

- **Blood Collection:** Draw fresh whole blood *without* any anticoagulants (e.g., do not use citrate, EDTA, or heparin tubes).
- **Testing Setup:** Immediately aliquot approximately 0.5 mL of blood into each of three clean, plain glass tubes.
- **Clotting Measurement:** Start a timer and tilt each tube sequentially at approximately 30-second intervals. The endpoint is reached when the blood no longer flows, forming a complete clot. The WBCT is the average time to clot across the three tubes.
- **Interpretation:** Compare WBCT after **ciraparantag** administration to the pre-anticoagulant baseline. Successful reversal is demonstrated by the return of WBCT to the baseline value.

Protocol 2: Mitigating Interference for Plasma Assays Using DOAC-Stop This protocol is for situations where other plasma-based tests are necessary. It is based on a 2024 in vitro study [3].

- **Sample Collection:** Collect blood in sodium citrate tubes (or other standard tubes).
- **Plasma Preparation:** Centrifuge the blood to obtain platelet-poor plasma.
- **Adsorption:** Add one DOAC-Stop tablet per 1 mL of plasma. Incubate at ambient temperature for 5 minutes with gentle agitation.
- **Clarification:** Centrifuge the plasma at 2000 × g for 5 minutes to pellet the activated charcoal.

- **Testing:** Carefully transfer the clarified, supernatant plasma to a new tube and proceed with the desired coagulation assay (e.g., PT, aPTT, anti-Xa).

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